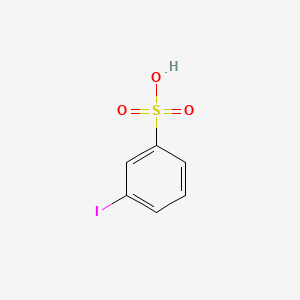

3-iodobenzenesulfonic Acid

Description

Structural and Electronic Characteristics within Aromatic Sulfonic Acids

Aromatic sulfonic acids are a class of organic compounds defined by the presence of a sulfonic acid group (-SO3H) directly attached to an aromatic ring. numberanalytics.comnumberanalytics.com This functional group is a strong electron-withdrawing group, which has a significant impact on the chemical properties of the aromatic system. numberanalytics.com Generally, aromatic sulfonic acids are strong acids, highly soluble in water, and possess high melting points. numberanalytics.compatsnap.com

Table 1: General Properties of Aromatic Sulfonic Acids

| Property | Description |

| Acidity | Strong acids, often stronger than carboxylic acids. patsnap.com |

| Solubility | Generally soluble in water and polar organic solvents. patsnap.com |

| Physical State | Typically crystalline solids. pubcompare.ai |

| Stability | Relatively stable compounds. numberanalytics.com |

Significance of Position-Specific Iodine Substitution in Aromatic Systems

The placement of an iodine atom on the aromatic ring is a key feature of 3-iodobenzenesulfonic acid. Halogenation, the process of introducing a halogen atom, is a fundamental type of electrophilic aromatic substitution. byjus.com However, the reactivity of halogens varies significantly. libretexts.org Iodine itself is generally unreactive with aromatic rings unless an oxidizing agent or a catalyst is present to make it more electrophilic. libretexts.orgjove.com

The position of the iodine atom influences the molecule's reactivity in subsequent reactions. The presence of an iodine substituent can be leveraged to introduce this element into target molecules, which can enhance their biological activity or allow for further chemical modifications. chemimpex.com The conversion of halogens to organometallic reagents is a powerful technique for creating new chemical bonds. msu.edu Furthermore, the presence of electron-withdrawing groups, such as a nitro group, can significantly increase the rate of nucleophilic substitution on an aryl halide. msu.edu

Current Research Trajectories and Academic Relevance of this compound

This compound is a versatile compound with a range of applications in modern chemical research. chemimpex.com It is widely used in synthetic chemistry as a reagent for preparing more complex molecules, particularly sulfonamides, which are an important class of compounds in pharmaceuticals. chemimpex.com

Key Research Areas:

Pharmaceutical Development: It serves as an intermediate in the synthesis of various drug candidates, helping to streamline the development of new medications. chemimpex.com

Organic Synthesis: Its unique properties facilitate electrophilic substitution reactions, making it a valuable building block for complex organic molecules. chemimpex.com

Materials Science: The compound is used to modify surfaces and enhance the properties of polymers. chemimpex.com

Dyes and Pigments: The sulfonic acid group improves the solubility and stability of dyes and pigments in water-based solutions. chemimpex.com

Recent studies have also explored the use of related iodinated benzenesulfonic acids as powerful oxidants. For example, 2-iodoxybenzenesulfonic acid (IBS) has shown extreme activity as a catalyst in various oxidation reactions. beilstein-journals.org

Conceptual Framework and Research Objectives for this compound Studies

The study of this compound and its derivatives is often guided by established theoretical frameworks in chemistry. Structure-activity relationship (SAR) analysis helps researchers understand how specific structural features of a molecule influence its biological or chemical activity. For instance, by systematically modifying the structure of a benzenesulfonic acid derivative and observing the resulting changes in its properties, scientists can design new compounds with desired characteristics.

Quantitative structure-activity relationship (QSAR) models take this a step further by using statistical methods to correlate molecular descriptors with biological or chemical activities. These models can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental work.

The primary research objectives for studies involving this compound often revolve around its utility as a synthetic intermediate. Researchers aim to leverage its unique combination of functional groups to develop efficient and novel synthetic routes to target molecules, such as pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Table 2: Key Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C6H5IO3S nih.gov |

| Molecular Weight | 284.07 g/mol nih.gov |

| CAS Number | 50702-37-9 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPGPMRORGVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388799 | |

| Record name | 3-iodobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50702-37-9 | |

| Record name | 3-iodobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for 3 Iodobenzenesulfonic Acid

Established Laboratory Synthesis Protocols for Aromatic Iodobenzenesulfonic Acids

The synthesis of specific isomers of iodobenzenesulfonic acid is highly dependent on the order of the substitution reactions, governed by the directing effects of the iodine and sulfonic acid functional groups.

Direct sulfonation of iodobenzene (B50100) is a well-studied electrophilic aromatic substitution reaction. However, this approach is not efficient for the synthesis of 3-iodobenzenesulfonic acid. The iodine atom on the benzene (B151609) ring acts as an ortho-, para-director, meaning it directs incoming electrophiles (like the sulfonating agent) to the positions adjacent (ortho) and opposite (para) to itself.

Research on the sulfonation of iodobenzene with sulfur trioxide in liquid sulfur dioxide at -12.5°C demonstrated a distinct isomer distribution. The reaction yields predominantly the para-isomer, with only trace amounts of the meta-isomer. byu.edu This regioselectivity makes direct sulfonation an impractical route for obtaining this compound in significant quantities.

Table 1: Isomer Distribution in the Direct Sulfonation of Iodobenzene Data from sulfonation with sulfur trioxide in liquid sulfur dioxide at -12.5°C. byu.edu

| Isomer | Percentage Yield (%) |

|---|---|

| p-Iodobenzenesulfonic acid | 98.26 ± 0.11 |

| o-Iodobenzenesulfonic acid | 1.40 ± 0.11 |

| m-Iodobenzenesulfonic acid | 0.34 ± 0.11 |

To overcome the regioselectivity issue of direct sulfonation, derivatization from appropriately substituted benzene precursors is the preferred method for synthesizing this compound.

One effective strategy involves reversing the order of substitution. The synthesis begins with the sulfonation of benzene to produce benzenesulfonic acid. The sulfonic acid group is a meta-directing group. Subsequent iodination of benzenesulfonic acid, therefore, directs the incoming iodine atom to the meta position, yielding the desired this compound. The iodination step often requires an oxidizing agent, such as hydrogen peroxide or nitric acid, to convert molecular iodine (I₂) into a more reactive electrophilic species (I⁺) that can effectively substitute the aromatic ring. orgsyn.orglibretexts.org

An alternative and widely used method starts with 3-aminobenzenesulfonic acid. This process involves a diazonium salt intermediate. The primary aromatic amine group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5°C). orgsyn.orguomustansiriyah.edu.iq The resulting diazonium group is an excellent leaving group and can be readily replaced by iodine through a reaction with an iodide salt, such as potassium iodide, to yield this compound. orgsyn.orguomustansiriyah.edu.iq

Advanced Synthetic Strategies for Functionalization of Iodobenzenesulfonic Acids

The iodine atom in iodobenzenesulfonic acids can be oxidized to higher valence states, creating hypervalent iodine compounds. These reagents are valuable in organic synthesis due to their unique reactivity.

Iodoarenes can be oxidized to form stable iodine(III) species, such as (diacetoxyiodo)arenes. organic-chemistry.org This transformation can be achieved using various oxidizing agents. For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for converting iodoarenes into their corresponding (diacetoxyiodo)arene derivatives. organic-chemistry.org Similarly, sodium hypochlorite (B82951) can also be used for this oxidation. organic-chemistry.org Applying these methods to this compound would yield 3-(diacetoxyiodo)benzenesulfonic acid. This compound can then serve as a precursor to other iodine(III) reagents, including 3-iodosylbenzenesulfonic acid, through hydrolysis.

Further oxidation of the iodine atom can produce hypervalent iodine(V) compounds. These are powerful and often selective oxidizing agents. Research has shown that 2-iodobenzenesulfonic acid can be converted in situ to its corresponding iodine(V) derivative, 2-iodoxybenzenesulfonic acid (IBS), using Oxone (potassium peroxymonosulfate) as the terminal oxidant. acs.orgnih.gov This sulfonic acid analog of the well-known oxidant 2-iodoxybenzoic acid (IBX) has been found to be an extremely active catalyst for the oxidation of alcohols. acs.orgnih.govchem-station.comresearchgate.net By analogy, this compound can be oxidized to 3-iodoxybenzenesulfonic acid using Oxone, providing a functionalized compound with significant potential as a selective oxidation catalyst.

Methodological Optimization and Control of Reaction Parameters for Yield and Selectivity

The efficiency and outcome of the synthesis and functionalization of this compound are critically dependent on the careful control of reaction parameters.

For the synthesis via diazonium salts, temperature is a crucial parameter. The diazotization reaction must be carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can decompose at higher temperatures, leading to lower yields. uomustansiriyah.edu.iq

Table 2: Oxidants for the Preparation of Hypervalent Iodine Analogs from Iodobenzenesulfonic Acids

| Target Compound | Oxidation State | Typical Oxidant(s) | Reference(s) |

|---|---|---|---|

| (Diacetoxyiodo)benzenesulfonic Acid | Iodine(III) | Sodium perborate / Acetic acid | organic-chemistry.org |

| (Dichloroiodo)benzenesulfonic Acid | Iodine(III) | Chlorine (from sources like NaClO) | organic-chemistry.org |

| Iodosylbenzenesulfonic Acid | Iodine(III) | Hydrolysis of Iodine(III) precursors | |

| Iodoxybenzenesulfonic Acid | Iodine(V) | Oxone | acs.orgnih.gov |

The solvent also plays a significant role. For instance, the catalytic oxidation of alcohols using 2-iodoxybenzenesulfonic acid generated with Oxone proceeds efficiently in nonaqueous solvents like nitromethane, acetonitrile, or ethyl acetate. acs.orgnih.gov The choice of an appropriate solvent can enhance reagent solubility, influence reaction rates, and facilitate product isolation. The pH of the reaction medium can also affect the stability and reactivity of both the starting materials and products, particularly for the acidic (diacetoxyiodo)arene synthesis, which is conducted in acetic acid. organic-chemistry.org Careful optimization of these parameters is essential for achieving high selectivity and maximizing the yield of the desired product.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Iodobenzene |

| Sulfur trioxide |

| p-Iodobenzenesulfonic acid |

| o-Iodobenzenesulfonic acid |

| m-Iodobenzenesulfonic acid |

| Benzene |

| Benzenesulfonic acid |

| Hydrogen peroxide |

| Nitric acid |

| 3-Aminobenzenesulfonic acid |

| Sodium nitrite |

| Hydrochloric acid |

| Potassium iodide |

| 3-(Diacetoxyiodo)benzenesulfonic acid |

| 3-Iodosylbenzenesulfonic acid |

| 2-Iodobenzenesulfonic acid |

| 2-Iodoxybenzenesulfonic acid (IBS) |

| Oxone (Potassium peroxymonosulfate) |

| 2-Iodoxybenzoic acid (IBX) |

| 3-Iodoxybenzenesulfonic acid |

| Sodium perborate |

| Acetic acid |

| Sodium hypochlorite |

| Nitromethane |

| Acetonitrile |

| Ethyl acetate |

Scaling-Up Considerations for Research and Preparative Applications

Scaling up the synthesis of this compound from laboratory to research or preparative scales requires careful consideration of several factors to ensure safety, efficiency, and product quality. The primary hazards are associated with the thermal instability of the diazonium salt intermediate and the potential for runaway reactions.

Thermal Stability and Temperature Control:

Aryl diazonium salts are known to be thermally unstable and can decompose exothermically, sometimes explosively, especially if isolated in a dry state. google.com Therefore, precise and robust temperature control during the diazotization step is paramount. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. The use of jacketed reactors with efficient cooling systems is essential to maintain the reaction temperature typically between 0 and 5 °C. Continuous monitoring of the internal temperature is critical to prevent any temperature excursions that could lead to uncontrolled decomposition of the diazonium salt.

Reagent Addition and Mixing:

The controlled addition of the sodium nitrite solution during diazotization is crucial to manage the reaction rate and heat generation. On a larger scale, subsurface addition via a dip tube is often preferred to ensure rapid and efficient mixing and to prevent localized high concentrations of nitrous acid, which can lead to side reactions and the evolution of toxic nitrogen oxides (NOx). Efficient agitation is necessary to maintain a homogeneous mixture and facilitate heat transfer.

Gas Evolution:

Both the diazotization process (formation of NOx) and the subsequent iodination step (evolution of N2 gas) produce significant volumes of gas. The reactor system must be designed to handle this gas evolution safely to avoid pressure buildup. Adequate venting and, in the case of NOx, a scrubbing system are necessary to manage the off-gases.

Work-up and Purification:

Process Safety Analysis:

Before scaling up, a thorough process safety analysis, including reaction calorimetry, is highly recommended. This analysis helps to quantify the heat of reaction, determine the rate of heat evolution, and identify potential thermal hazards. Understanding the thermal profile of the reaction allows for the design of appropriate safety measures and emergency procedures. For instance, studies on similar diazotization and Sandmeyer reactions have been conducted to ensure safe scale-up in industrial settings.

The following tables provide a summary of key parameters and considerations for the synthesis and scaling-up of this compound.

Table 1: Key Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Notes |

| Starting Material | 3-Aminobenzenesulfonic acid (Metanilic acid) | |

| Diazotization Reagent | Sodium Nitrite (NaNO₂) | |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | |

| Iodinating Agent | Potassium Iodide (KI) | A copper catalyst is generally not required. pbworks.com |

| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |

| Solvent | Water |

Table 2: Scaling-Up Considerations and Mitigation Strategies

| Consideration | Potential Hazard | Mitigation Strategy |

| Thermal Stability | Exothermic decomposition of diazonium salt, potential for runaway reaction. | Use of jacketed reactors with efficient cooling, continuous temperature monitoring. |

| Reagent Addition | Localized high concentrations, rapid heat generation. | Controlled, subsurface addition of reagents; efficient agitation. |

| Gas Evolution | Pressure buildup from N₂ and NOx. | Adequate reactor venting, use of a gas scrubbing system for NOx. |

| Work-up | Handling of large volumes of aqueous solutions. | Optimization of extraction and crystallization procedures for scale. |

| Process Safety | Unforeseen thermal events or side reactions. | Conduct reaction calorimetry and a thorough hazard analysis before scale-up. |

Reactivity Profiles and Mechanistic Pathways of 3 Iodobenzenesulfonic Acid and Its Derived Species

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene and its derivatives. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the benzene ring towards electrophiles is significantly influenced by the nature of the substituents it carries. wikipedia.org

For 3-iodobenzenesulfonic acid, the sulfonic acid group (-SO₃H) is a strong deactivating group due to its powerful electron-withdrawing nature. This deactivation arises from both inductive effects and resonance, which decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgcdnsciencepub.com The iodine atom, while also being an electron-withdrawing group via induction, is less deactivating than the sulfonic acid group. cdnsciencepub.com

Due to the strong deactivating and meta-directing properties of the sulfonic acid group, electrophilic substitution on this compound is generally challenging. wikipedia.orgcdnsciencepub.com When such reactions do occur, the incoming electrophile is directed to the positions meta to the sulfonic acid group (positions 5) and ortho/para to the iodine atom. The directing effects of the two substituents are therefore in conflict. The sulfonic acid group is a stronger deactivating group and will primarily control the position of further substitution.

| Substituent | Effect on Reactivity | Directing Influence |

| -SO₃H | Strongly Deactivating | Meta |

| -I | Deactivating | Ortho, Para |

Oxidation Chemistry of the Iodine Center

The iodine atom in this compound can be oxidized to higher valence states, specifically to iodine(III) and iodine(V), leading to the formation of hypervalent iodine compounds. mdpi.comnsf.govbeilstein-journals.org These species are potent oxidizing agents with significant applications in organic synthesis. mdpi.comresearchgate.netarkat-usa.org The presence of the electron-withdrawing sulfonic acid group enhances the oxidizing power of the resulting hypervalent iodine species. core.ac.uk

Formation and Reactivity of Iodine(III) Intermediates

The oxidation of this compound can yield iodine(III) species, often referred to as iodosyl (B1239551) compounds or iodinanes. nsf.govbeilstein-journals.org For the related 2-iodobenzenesulfonic acid, oxidation under acidic conditions using periodic acid has been shown to produce the cyclic iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid. beilstein-journals.orgresearchgate.net It is plausible that this compound would behave similarly. These iodine(III) intermediates are valuable reagents in their own right, capable of participating in various oxidative transformations. arkat-usa.org For instance, hypervalent iodine(III) reagents are known to be effective in the α-functionalization of ketones. acs.org

Formation and Reactivity of Iodine(V) Intermediates

Further oxidation of the iodine center in this compound leads to the formation of iodine(V) intermediates, known as iodyl compounds or periodinanes. mdpi.comnsf.govbeilstein-journals.org The oxidation of sodium 2-iodobenzenesulfonate with oxidants like Oxone® in neutral aqueous solution yields the corresponding iodine(V) product, 2-iodoxybenzenesulfonic acid (IBS). beilstein-journals.orgresearchgate.net This compound is a highly active and selective catalyst for the oxidation of alcohols to carbonyl compounds. beilstein-journals.orgacs.org Similarly, potassium 4-iodylbenzenesulfonate has been prepared and used as a recyclable reagent for the oxidative iodination of aromatic compounds. researchgate.net It is expected that this compound would form analogous iodine(V) species, which would exhibit strong oxidizing properties, enhanced by the electron-withdrawing sulfonic acid group. core.ac.uk

| Oxidation State | Common Name | Typical Oxidant | Key Reactivity |

| Iodine(III) | Iodosyl/Iodinane | Periodic Acid (acidic) beilstein-journals.org | Oxidative functionalizations, e.g., α-oxidation of ketones acs.org |

| Iodine(V) | Iodyl/Periodinane | Oxone® (neutral) beilstein-journals.org | Strong oxidation, e.g., alcohol to carbonyl conversion beilstein-journals.orgacs.org |

Reductive Transformations of the Iodine Moiety

The iodine moiety in this compound can undergo reductive transformations. While less common than its oxidation, the reduction of the carbon-iodine bond can occur. For instance, in the context of the Jacobsen reaction, iodobenzenesulfonic acids are known to undergo deiodination. cdnsciencepub.com More generally, the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions, although this is more characteristic of its derivatives.

Influence of the Sulfonic Acid Group on Aromatic Reactivity and Iodine Chemistry

The sulfonic acid group exerts a profound influence on both the reactivity of the aromatic ring and the chemistry of the iodine center. mdpi.comnsf.govbeilstein-journals.org

Aromatic Reactivity : As a potent deactivating group, the -SO₃H group significantly reduces the nucleophilicity of the benzene ring, making electrophilic aromatic substitution reactions more difficult. cdnsciencepub.com Its meta-directing effect is a key factor in determining the regioselectivity of such reactions. cdnsciencepub.com

Iodine Chemistry : The strong electron-withdrawing nature of the sulfonic acid group enhances the electrophilicity and oxidizing power of the iodine center, particularly in its hypervalent states (I(III) and I(V)). core.ac.uk This makes the derived hypervalent iodine reagents, such as the hypothetical 3-iodoxybenzenesulfonic acid, more powerful oxidants compared to analogues without the sulfonic acid group. beilstein-journals.orgcore.ac.uk Furthermore, the sulfonic acid group can influence the stability and solubility of these reagents. For example, the potassium salt of 4-iodylbenzenesulfonic acid is a water-soluble and thermally stable solid. researchgate.net The sulfonic acid group can also participate in intramolecular interactions, as seen in the cyclic tautomeric form of 2-iodosylbenzenesulfonic acid. researchgate.net

Detailed Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically for this compound are not extensively reported in the provided search results. However, general principles of related reactions offer insights.

For electrophilic aromatic substitution, the deactivating nature of both substituents would result in slow reaction rates. The rate-determining step is typically the formation of the arenium ion intermediate. wikipedia.org

For the oxidation of the iodine center, the kinetics would depend on the specific oxidant and reaction conditions. For example, the oxidation of sodium 2-iodobenzenesulfonate with Oxone® at 70°C shows 95% conversion to the iodine(V) product after approximately 3 hours. beilstein-journals.org Theoretical calculations on the related 2-iodoxybenzenesulfonic acid (IBS) suggest that the ionic character of the intramolecular hypervalent iodine-OSO₂ bond may lower the activation energy for certain oxidation reactions it catalyzes. acs.org

Thermodynamically, electrophilic iodination is often reversible, and in some cases can be endothermic. libretexts.org The sulfonation of aromatic compounds is also a reversible process, with the forward reaction favored in strong acid and the reverse (desulfonation) favored in dilute acid at higher temperatures. libretexts.org

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

The elucidation of reaction mechanisms involving this compound and its derivatives relies heavily on modern analytical techniques. Spectroscopic methods provide real-time and static snapshots of reacting systems, while isotopic labeling offers a powerful tool to trace the pathways of atoms and functional groups, thereby revealing the intricate details of reaction intermediates and transition states.

Spectroscopic Analyses

Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates, as well as for monitoring the progress of a reaction. For substituted benzenesulfonic acids, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. In the context of this compound reactions, such as further sulfonation or substitution, NMR analysis allows for the unambiguous identification of product isomers. For instance, in the sulfonation of m-halogenobenzenesulfonic acids, the resulting isomer distribution can be determined by a detailed analysis of the ¹H NMR spectra of the reaction mixture researchgate.net. Similarly, in oxidation reactions involving related iodo-aryl compounds, ¹H and ¹³C NMR are used to monitor the conversion of starting materials and to characterize the final products, including identifying key signals like the ipso-carbon attached to the iodine atom or the ortho-protons relative to the iodine, which have characteristic chemical shifts beilstein-journals.orgresearchgate.net.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is primarily used to confirm the presence of key functional groups. The strong absorption bands corresponding to the sulfonate group (S=O stretches) are readily identifiable. Post-synthetic modification of related aromatic frameworks with sulfonate groups has been confirmed by the appearance of these characteristic bands in the IR spectrum chalmers.se. This technique is valuable for confirming the success of a sulfonation reaction or tracking the fate of the sulfonic acid group in subsequent transformations.

The table below summarizes key spectroscopic data used in the characterization of iodinated benzenesulfonic acid derivatives and related compounds.

| Technique | Functional Group / Atom | Typical Observation / Spectral Region | Application in Mechanistic Studies |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm | Determine substitution patterns and product isomer distribution researchgate.net. |

| ¹³C NMR | Ipso-Carbon (C-I) | δ ~90-115 ppm | Confirm the position of the iodine substituent and track its substitution researchgate.net. |

| FT-IR | Sulfonate (S=O) | ~1200–1050 cm⁻¹ | Confirm the presence and reaction of the sulfonic acid group chalmers.se. |

| FT-IR | Iodo-group (C-I) | ~600-500 cm⁻¹ | Monitor reactions involving the carbon-iodine bond. |

Isotopic Labeling Studies

Isotopic labeling is a definitive method for tracking the movement of atoms through a reaction mechanism. By replacing an atom with one of its heavier, stable isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or sulfur ³²S with ³⁵S), chemists can pinpoint which bonds are broken or formed in the rate-determining step of a reaction.

Deuterium Labeling and Kinetic Isotope Effects (KIE): The use of deuterium is particularly common in studying electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The rate of a reaction where a C-H bond is cleaved in the rate-determining step is often significantly faster than the same reaction where a C-D bond is cleaved. This phenomenon, known as a primary kinetic isotope effect (kH/kD > 1), provides strong evidence for the involvement of C-H bond breaking in the slowest step of the mechanism. core.ac.uklibretexts.org For many EAS reactions, the kH/kD value is close to 1, indicating that the initial attack by the electrophile is the rate-determining step, not the subsequent loss of a proton (or deuteron). masterorganicchemistry.com However, small but measurable isotope effects can still provide valuable information about the transition state. Deuterium labeling studies have been instrumental in probing the mechanisms of hypervalent iodine-mediated reactions, helping to distinguish between different proposed pathways. beilstein-journals.org

The following table presents data on the kinetic isotope effect for the sulfonation of benzene, which illustrates the principles applied to understanding the mechanism of reactions involving compounds like this compound.

| Reaction | Solvent | kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Sulfonation of Benzene with SO₃ | Nitrobenzene | 1.35 ± 0.16 | Small KIE suggests C-H bond cleavage is not the sole rate-determining step. |

| Sulfonation of Benzene with SO₃ | Nitromethane | 1.25 ± 0.01 | Similar to nitrobenzene, indicates the electrophilic attack is rate-limiting. |

| Sulfonation of [1,3,5-²H₃]benzene with SO₃ | Trichlorofluoromethane | 1.23 ± 0.08 | Consistent with a mechanism where the formation of the σ-complex is the slow step. |

Sulfur-35 (³⁵S) Labeling: To trace the sulfonate group itself, radioactive ³⁵S can be incorporated. This technique involves using a ³⁵S-labeled sulfonating agent, such as [³⁵S]sulfuric acid, or the universal sulfonate donor, PAP[³⁵S] (³⁵S-labeled 3'-phosphoadenosine-5'-phosphosulfate). nih.govoup.com By tracking the radioactivity, the fate of the sulfonate group can be followed, confirming its incorporation into the product or its involvement in intermediate species. For example, metabolic labeling studies with [³⁵S]sulfate have been used to identify and quantify the formation of sulfated drug metabolites. nih.govresearchgate.net This approach can definitively confirm whether a sulfonate group is transferred, exchanged, or lost during a reaction.

Applications of 3 Iodobenzenesulfonic Acid in Advanced Materials Science

3-Iodobenzenesulfonic acid is a versatile chemical compound that serves as a crucial building block in the field of advanced materials science. Its unique molecular structure, featuring both a sulfonic acid group and an iodine atom, allows it to be incorporated into a variety of materials, thereby imparting specific functionalities and enhancing their properties. chemimpex.com Its application extends to modifying polymer characteristics, developing new surface coatings, and constructing complex supramolecular structures. chemimpex.com

Q & A

Q. What frameworks guide the integration of computational and experimental data for mechanistic proposals?

- Methodological Answer :

- Use the Claim-Evidence-Reasoning (CER) framework:

- Claim : Hypothesize reaction pathways.

- Evidence : Correlate DFT-calculated transition states with experimental kinetic isotope effects (KIE).

- Reasoning : Discuss steric/electronic alignment between models and observed regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.